molecular formula C9H9FO2 B3022677 Methyl 2-(2-fluorophenyl)acetate CAS No. 57486-67-6

Methyl 2-(2-fluorophenyl)acetate

Cat. No. B3022677
CAS No.: 57486-67-6
M. Wt: 168.16 g/mol
InChI Key: TWXVEZBPKFIMBB-UHFFFAOYSA-N
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Patent
US07635715B2

Procedure details

To a stirred solution of 2-fluorophenylacetic acid (9.6 g, 62 mmol) in MeOH (100 mL) was added concentrated HCl (0.7 mL, 19 mmol). The mixture was heated at 68° C. for 4 hours, and then the reaction was concentrated in vacuo to remove MeOH. The residue was dissolved in ether and then washed with saturated NaHCO3 solution (1×50 mL). The organic extracts were separated, dried with Na2SO4, filtered, and concentrated in vacuo to give a yellow oil (10 g). MS (m/z)=169.0 (M+H)+.
Quantity
9.6 g
Type
reactant
Reaction Step One
Name
Quantity
0.7 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Name

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:8][C:9]([OH:11])=[O:10].Cl.[CH3:13]O>>[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:8][C:9]([O:11][CH3:13])=[O:10]

Inputs

Step One
Name
Quantity
9.6 g
Type
reactant
Smiles
FC1=C(C=CC=C1)CC(=O)O
Name
Quantity
0.7 mL
Type
reactant
Smiles
Cl
Name
Quantity
100 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
68 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the reaction was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to remove MeOH
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in ether
WASH
Type
WASH
Details
washed with saturated NaHCO3 solution (1×50 mL)
CUSTOM
Type
CUSTOM
Details
The organic extracts were separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=CC=C1)CC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 10 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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